2-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
1-(9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL)-4-NITRO-1H-PYRAZOL-3-YL METHYL ETHER is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound is notable for its intricate structure, which includes multiple fused rings and various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL)-4-NITRO-1H-PYRAZOL-3-YL METHYL ETHER typically involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these steps include strong acids, bases, and oxidizing agents .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
1-(9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL)-4-NITRO-1H-PYRAZOL-3-YL METHYL ETHER undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL)-4-NITRO-1H-PYRAZOL-3-YL METHYL ETHER has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL)-4-NITRO-1H-PYRAZOL-3-YL METHYL ETHER involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways. The exact mechanism depends on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares a similar core structure but lacks some of the functional groups present in the target compound.
3,5-Dimethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine: Another related compound with different substituents.
Uniqueness
The uniqueness of 1-(9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL)-4-NITRO-1H-PYRAZOL-3-YL METHYL ETHER lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C15H13N7O3S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-[(3-methoxy-4-nitropyrazol-1-yl)methyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |
InChI |
InChI=1S/C15H13N7O3S/c1-25-14-9(22(23)24)5-20(19-14)6-11-17-13-12-8-3-2-4-10(8)26-15(12)16-7-21(13)18-11/h5,7H,2-4,6H2,1H3 |
InChI Key |
LBMQHBYXIKYFPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN(C=C1[N+](=O)[O-])CC2=NN3C=NC4=C(C3=N2)C5=C(S4)CCC5 |
Origin of Product |
United States |
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